1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-Nitrostyrene glycol, is an organic compound with the chemical formula C₈H₉NO₄. It is a diol (two hydroxyl groups) with a nitro group attached to a phenyl ring []. Limited information is available on the natural occurrence or specific applications of this compound, but it is available from chemical suppliers for research purposes [].
The key feature of 1-(2-Nitrophenyl)-1,2-ethanediol is the combination of functional groups within the molecule. It possesses two hydroxyl groups (OH) attached to adjacent carbon atoms (C-C), classifying it as a vicinal diol []. The presence of the diol group can contribute to hydrogen bonding, potentially impacting solubility and reactivity. Additionally, a nitro group (NO₂) is attached to the second carbon atom of a phenyl ring. The nitro group is an electron-withdrawing group, meaning it pulls electron density away from the attached phenyl ring, potentially affecting its reactivity in certain reactions.
1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-nitrostyrene glycol, can be synthesized through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acidic catalyst, such as sulfuric acid. [Source: Sigma-Aldrich, Product Information Sheet, 1-(2-Nitrophenyl)-1,2-ethanediol, ]
This compound finds application as a precursor for the synthesis of various organic materials. It can be used to prepare nitro-substituted stilbenes, which are a class of organic compounds with interesting properties such as fluorescence and photoconductivity. [Source: Stenutz, 1-(2-Nitrophenyl)-1,2-ethanediol, ]
Some studies suggest that 1-(2-Nitrophenyl)-1,2-ethanediol may possess potential biological activity. However, further research is needed to fully understand its specific effects and mechanisms of action. [Source: Scientific Laboratory Supplies, 1-(2-Nitrophenyl)-1,2-ethanediol, 98%, ]